molecular formula C20H17FN4O3S B2561832 (Z)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 897472-83-2

(Z)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2561832
CAS No.: 897472-83-2
M. Wt: 412.44
InChI Key: VIMYETSFSFEASR-BAQGIRSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound . This compound also includes a piperazine ring and a nitrophenyl group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. As mentioned, benzothiazoles can undergo C2–H functionalization with triphenylphosphine .

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on synthesizing novel compounds with fluorobenzo[d]thiazole and piperazine components due to their promising pharmacological properties. For instance, Jagtap et al. (2010) synthesized novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one compounds and screened them for anti-microbial activity, highlighting the therapeutic potential of benzothiazole and sulphonamide compounds, which are known to possess significant pharmacological properties (V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe, 2010).

Antimicrobial and Antifungal Activities

Compounds with fluorobenzo[d]thiazole and piperazine structures have been explored for their antimicrobial and antifungal activities. For example, Sathe et al. (2011) reported on the synthesis of fluorinated benzothiazolo imidazole compounds and their promising anti-microbial activities (B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011). Similarly, Suryavanshi and Rathore (2017) synthesized piperazine derivatives and tested them for antibacterial and antifungal activities, showing significant antimicrobial and antifungal properties (Hemant Suryavanshi, M. Rathore, 2017).

Pharmacological Properties

The incorporation of fluorobenzo[d]thiazole and piperazine into compounds has been a strategy to enhance their pharmacological properties. For instance, compounds with these moieties have been evaluated for their potential as antipsychotic agents, showing a pharmacological profile indicative of potential atypical antipsychotic activity (N. Hrib, J. Jurčák, D. E. Bregna, K. L. Burgher, H. Hartman, S. Kafka, L. L. Kerman, S. Kongsamut, J. Roehr, M. Szewczak, A. Woods-Kettelberger, R. Corbett, 1996).

Properties

IUPAC Name

(Z)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c21-15-4-7-17-18(13-15)29-20(22-17)24-11-9-23(10-12-24)19(26)8-3-14-1-5-16(6-2-14)25(27)28/h1-8,13H,9-12H2/b8-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMYETSFSFEASR-BAQGIRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.